2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride
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Overview
Description
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride is an organic compound with the molecular formula C17H19Cl2NO It is a hydrochloride salt form of a synthetic cathinone, which is a class of compounds known for their stimulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the addition of phenylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and behavior.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This results in enhanced stimulation and mood elevation .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: A similar compound with a methyl group instead of a chlorophenyl group.
Mephedrone: Another synthetic cathinone with a methylenedioxy group.
MDPV: A related compound with a pyrrolidine ring.
Uniqueness
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its chlorophenyl group enhances its potency and duration of action compared to other synthetic cathinones.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]-1-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-13(17(20)14-8-4-3-5-9-14)19(2)12-15-10-6-7-11-16(15)18;/h3-11,13H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBRNBZIFNNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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